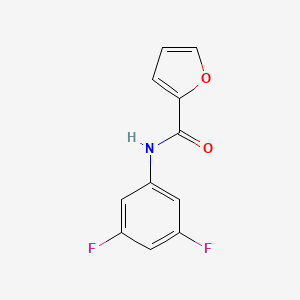

N-(3,5-difluorophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-difluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2/c12-7-4-8(13)6-9(5-7)14-11(15)10-2-1-3-16-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCGZWVILBNZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)furan-2-carboxamide typically involves the reaction of 3,5-difluoroaniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,5-difluoroaniline+furoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also important considerations in the industrial process to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: N-(3,5-difluorophenyl)-2-furylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-difluorophenyl)furan-2-carboxamide has been primarily studied for its biological activities , which include:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer cells, indicating potential as an anticancer agent .

- Anti-inflammatory Activity : Research indicates that the compound may possess anti-inflammatory effects, potentially through the inhibition of specific signaling pathways associated with inflammation .

- Antiviral Activity : Similar compounds have demonstrated efficacy as inhibitors of viral proteases, suggesting that this compound may also exhibit antiviral properties relevant to diseases like SARS-CoV-2 .

Chemical Biology

The compound is being explored for its interactions with biological macromolecules:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, affecting cell signaling and proliferation .

- Receptor Modulation : Its ability to interact with various receptors can lead to altered cellular responses that influence apoptosis and inflammation processes .

Antitumor Activity

A study evaluating related chromene derivatives demonstrated significant cytotoxic effects against breast cancer cells. The findings support further investigation into this compound's anticancer potential .

Inhibition of Viral Proteases

Research on furan-containing compounds has highlighted their role as inhibitors of viral proteases essential for viral replication. The furan moiety in this compound may contribute to this inhibitory activity .

Structure-Activity Relationship (SAR)

Comparative analyses indicate that modifications in the phenyl substituents significantly affect biological activity. The difluorophenyl group enhances reactivity and interaction with biological targets compared to other derivatives lacking such substitutions .

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)furan-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its target, while the furan ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability. Electron-Donating Groups (EDGs): The 3,5-dimethoxyphenyl group () introduces steric bulk and polarity, which could reduce bioavailability compared to fluorinated analogs.

Core Structure Variations: Furan vs.

Synthetic Accessibility :

- Palladium-catalyzed coupling () and TBTU-mediated amidation () are common methods for furan-carboxamide derivatives. Yields vary significantly (e.g., 17% in vs. unreported yields in other cases), suggesting substituent-dependent challenges.

Biological Activity

N-(3,5-difluorophenyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structure, synthesis, and various biological activities, including anticancer and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO. The compound consists of a furan ring with a carboxamide functional group and a 3,5-difluorophenyl moiety. The introduction of fluorine atoms enhances its lipophilicity and biological activity, making it an interesting candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Starting materials are reacted to form the furan structure.

- Substitution with 3,5-Difluorophenyl Group : The furan ring is then substituted with the 3,5-difluorophenyl group.

- Carboxamide Formation : Finally, the carboxamide group is introduced through amide coupling reactions.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce cytotoxic effects against various cancer cell lines by disrupting cellular processes such as DNA replication and mitochondrial function .

- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibited potent cytotoxicity against human cancer cells, suggesting that this compound may share these properties .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects:

- COX Inhibition : Compounds containing furan moieties have been reported to act as selective inhibitors of cyclooxygenase (COX), particularly COX-2, which is implicated in inflammatory processes .

- Experimental Models : In animal models of inflammation induced by carrageenan, derivatives of furan demonstrated significant reductions in inflammatory markers .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,5-difluorophenyl)furan-2-carboxamide, and how are intermediates characterized?

The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves refluxing furan-2-carbonyl chloride with 3,5-difluoroaniline in a polar aprotic solvent (e.g., 1,4-dioxane) at 120°C for 18–24 hours. Post-reaction, the crude product is purified via recrystallization (chloroform/methanol). Structural confirmation relies on NMR (to verify aromatic proton environments), NMR (to confirm carbonyl and fluorinated carbons), IR (amide C=O stretch at ~1650 cm), and mass spectrometry (molecular ion peak matching the expected molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for ensuring structural fidelity and purity of this compound?

Key techniques include:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : NMR (integration ratios for fluorine-coupled aromatic protons), NMR (to confirm fluorine substituents), and IR (amide I/II bands).

- Elemental Analysis : Combustion analysis to validate C, H, N, and F percentages. Contaminants (e.g., unreacted aniline) are identified via GC-MS .

Q. How are preliminary biological targets identified for this compound?

Initial screening involves:

- In vitro kinase assays (e.g., p38 MAPK inhibition assays using recombinant enzymes and ATP-competitive probes) .

- GPCR profiling (radioligand binding assays for serotonin or adrenergic receptors, given structural similarities to GPCR-targeting analogs) .

- Cell viability assays (MTT or resazurin-based tests in cancer cell lines) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Analog Synthesis : Introduce substituents on the furan (e.g., methyl, chloro) or modify the difluorophenyl group (e.g., trifluoromethyl, nitro). For example, analogs like N-(3,5-dimethoxyphenyl)furan-2-carboxamide () are synthesized to probe electronic effects.

- Activity Testing : Evaluate analogs in dose-response assays (e.g., IC determination in kinase inhibition or cytotoxicity models).

- Statistical Modeling : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with bioactivity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Standardized Assay Conditions : Replicate conflicting studies under controlled parameters (e.g., ATP concentration in kinase assays, cell passage number).

- Orthogonal Validation : Confirm p38 MAPK inhibition via Western blot (phospho-p38 levels) alongside enzymatic assays .

- Meta-Analysis : Compare structural analogs (e.g., tert-butyl ester derivatives in ) to identify confounding substituents .

Q. How do computational methods predict the mechanism of action and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model compound interactions with p38 MAPK (PDB: 1OUK). Key residues (e.g., Thr106, Met109) are probed for hydrogen bonding and hydrophobic contacts.

- QSAR Models : Train models on analogs (e.g., triazolo-pyrimidine sulfonamides in ) to predict logP, polar surface area, and bioavailability .

Q. What approaches assess metabolic stability and pharmacokinetics in preclinical models?

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time.

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction.

- In Vivo PK : Administer IV/PO in rodents, collect serial plasma samples, and calculate AUC, , and clearance .

Q. Which parameters are critical for evaluating efficacy in disease models?

- Dose Optimization : Establish MTD (maximum tolerated dose) in toxicity studies (14-day repeat-dose in rodents).

- Biomarker Analysis : Measure target engagement (e.g., phospho-p38 in inflammatory models) via ELISA or flow cytometry.

- Therapeutic Index : Compare efficacy (e.g., tumor growth inhibition) to adverse effects (e.g., liver enzyme elevation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.